Lithiumcarboate - 25890-20-4

Lithiumcarboate

Catalog Number: EVT-1802386
CAS Number: 25890-20-4
Molecular Formula: CH2LiO3
Molecular Weight: 68.040 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

Lithium carboate can be synthesized through several methods, each with distinct technical details:

  1. Direct Reaction Method: This involves the reaction between lithium hydroxide and carbon dioxide under controlled conditions. The process typically requires the following steps:
    • Dissolve lithium hydroxide in water.
    • Introduce carbon dioxide gas into the solution.
    • Evaporate the water to yield lithium carboate as a solid precipitate.
  2. Neutralization Reaction: Another method involves neutralizing lithium carbonate with an acid, such as hydrochloric acid, to produce lithium carboate:
    • React lithium carbonate with hydrochloric acid.
    • The resulting lithium chloride can then be treated with sodium carbonate to obtain lithium carboate.
  3. Solvothermal Synthesis: This advanced method utilizes high temperature and pressure in a solvent to facilitate the reaction between lithium sources and carbon dioxide, leading to the formation of lithium carboate crystals.

Technical Details

The synthesis processes often require precise temperature control and pH monitoring to optimize yield and purity. For instance, the direct reaction method typically operates at temperatures between 60-80 degrees Celsius under atmospheric pressure.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 73.89 g/mol
  • Melting Point: 730 degrees Celsius
  • Solubility: Soluble in water, with solubility increasing with temperature.
Chemical Reactions Analysis

Reactions

Lithium carboate undergoes several notable chemical reactions:

  1. Decomposition Reaction: Upon heating, lithium carboate decomposes into lithium oxide and carbon dioxide:
    Li2CO3Li2O+CO2\text{Li}_2\text{CO}_3\rightarrow \text{Li}_2\text{O}+\text{CO}_2
  2. Reaction with Acids: Lithium carboate reacts with strong acids to form lithium salts and carbon dioxide:
    Li2CO3+2HCl2LiCl+H2O+CO2\text{Li}_2\text{CO}_3+2\text{HCl}\rightarrow 2\text{LiCl}+\text{H}_2\text{O}+\text{CO}_2
  3. Formation of Complexes: In solutions, it can form complexes with various ligands, affecting its solubility and reactivity.

Technical Details

The reactions are typically influenced by factors such as temperature, concentration, and the presence of catalysts or inhibitors.

Mechanism of Action

Process

The mechanism of action for lithium carboate primarily relates to its role in stabilizing mood disorders. It is believed to modulate neurotransmitter release and influence ion transport across cell membranes.

  1. Neurotransmitter Modulation: Lithium has been shown to affect serotonin and norepinephrine levels, contributing to its mood-stabilizing effects.
  2. Inhibition of Inositol Monophosphatase: Lithium inhibits this enzyme, leading to decreased levels of inositol and affecting signaling pathways involved in mood regulation.

Data

Clinical studies have demonstrated that patients treated with lithium show significant improvements in mood stabilization compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Density: Approximately 2.11 g/cm³
  • Odor: Odorless

Chemical Properties

  • pH Level: Neutral in solution
  • Reactivity: Reacts vigorously with strong acids; stable under normal conditions.

Relevant Data or Analyses

Studies indicate that the solubility of lithium carboate increases significantly at higher temperatures, which has implications for its use in various applications.

Applications

Lithium carboate is utilized in several scientific fields:

  1. Pharmaceuticals: Widely used as a mood stabilizer in the treatment of bipolar disorder.
  2. Materials Science: Employed in the production of ceramics and glass due to its ability to improve thermal shock resistance.
  3. Electronics: Used in rechargeable batteries where it contributes to improved energy density and stability.
Historical Evolution of Lithium Carbonate Therapeutics

Nineteenth-Century Origins in Metabolic & Neurological Treatment Paradigms

Lithium carbonate’s therapeutic journey began in the 19th century, rooted in erroneous biochemical theories. The "uric acid diathesis" hypothesis—which attributed diverse pathologies like gout, epilepsy, and "brain gout" (a historical term for manic agitation) to crystalline deposits of uric acid—dominated medical thought. London physician Alfred Baring Garrod championed this theory in his 1859 treatise The Nature and Treatment of Gout and Rheumatic Gout, advocating lithium salts as solvents for uric acid crystals [5] [6]. This rationale propelled lithium into medical use:

  • Neurological Applications: In 1870, Philadelphia neurologist Silas Weir Mitchell prescribed lithium bromide as an anticonvulsant and hypnotic for epilepsy. By 1871, William Hammond, Professor of Nervous Diseases at Bellevue Hospital, documented lithium bromide’s efficacy in acute mania, noting its capacity to "calm nervous excitement" [1] [2].
  • Commercialization: Lithium infiltrated consumer markets by 1929 with "Bib-Label Lithiated Lemon-Lime Soda" (later 7Up), marketed for mood enhancement until the FDA banned lithium citrate in soft drinks in 1948 [1].

Table 1: Key 19th-Century Lithium Applications

YearContributorApplicationProposed Mechanism
1859Alfred Baring GarrodGout, "rheumatic gout"Uric acid dissolution
1870Silas Weir MitchellEpilepsy, insomniaNervous system sedation
1871William Alexander HammondAcute maniaCerebral vasodilation

This era’s legacy was ultimately limited by flawed theoretical frameworks and sporadic clinical use. Without standardized diagnostic criteria or controlled trials, lithium’s application remained anecdotal until the mid-20th century [5] [8].

Twentieth-Century Rediscovery in Psychopharmacology

John Cade’s 1949 landmark study reignited lithium’s psychiatric utility through empirical observation. Working at Bundoora Repatriation Hospital in Australia, Cade injected urine from manic patients into guinea pigs, hypothesizing that a "toxin" induced hyperactivity. Surprisingly, lithium carbonate—used as a solubility aid for uric acid—calmed the animals. Cade subsequently administered lithium to 10 manic patients, reporting unprecedented reductions in agitation and psychosis [1] [6]. His findings, published in the Medical Journal of Australia, faced initial skepticism due to:

  • Toxicity Concerns: Fatalities from lithium chloride used as a table salt substitute in cardiac patients (1949) overshadowed Cade’s report [6].
  • Methodological Scrutiny: Cade’s small sample size and open-label design conflicted with emerging standards for clinical trials [2].

Danish psychiatrist Mogens Schou addressed these limitations in 1954 with the first randomized controlled trial (RCT) of lithium for mania. His double-blind study demonstrated lithium’s superiority over placebo, establishing it as a viable alternative to electroconvulsive therapy [2] [6]. Concurrently, lithium’s mechanism of action was reevaluated:

  • Neuroprotective Effects: By the 1970s, research revealed lithium inhibited glycogen synthase kinase-3 (GSK-3), modulating neuronal plasticity and apoptosis [1].
  • Neurotrophic Properties: Long-term lithium use correlated with increased hippocampal volume, suggesting disease-modifying potential beyond symptom suppression [1] [5].

Table 2: Milestones in Lithium’s 20th-Century Rediscovery

YearKey Study/EventSignificance
1949John Cade’s open-label trialFirst modern psychiatric application for mania
1954Schou’s randomized controlled trialValidation of lithium’s antimanic efficacy
1970FDA approval for bipolar maniaFormal recognition as a psychiatric drug (USA)
1974FDA approval for bipolar maintenanceGold standard for relapse prevention established

Global adoption varied significantly. While Europe embraced lithium by the 1960s, the US delayed approval until 1970, becoming the 50th country to market it [2] [7].

Diagnostic Criteria Evolution Impacting Clinical Utilization Patterns

Shifts in psychiatric nosology profoundly influenced lithium’s therapeutic positioning. Early 20th-century concepts like "manic-depressive insanity" (Kraepelin, 1899) lacked operationalized subtypes, permitting broad lithium use. The 1980 DSM-III introduced rigorous distinctions:

  • Bipolar I vs. II: DSM-III mandated distinct episodes of mania (Bipolar I) or hypomania (Bipolar II). Lithium became first-line for Bipolar I due to robust antimanic and prophylactic data, while anticonvulsants (e.g., valproate) gained traction for rapid-cycling or mixed-state Bipolar II [5] [10].
  • Schizophrenia Spectrum Exclusion: DSM-III’s emphasis on psychosis duration minimized lithium use in schizophrenia, except as an adjunct for affective symptoms [5].

Diagnostic revisions also reshaped prescriber attitudes:

  • Suicide Risk Stratification: ICD-10’s coding of suicidal behavior as a comorbid condition (not a core mood symptom) highlighted lithium’s unique anti-suicidal effect—independent of mood stabilization—in bipolar and major depressive disorders [1] [10].
  • Pediatric Bipolar Recognition: DSM-5’s (2013) criteria for childhood bipolar disorder initially spurred lithium trials. However, hesitancy persists: 57% of psychiatrists avoid pediatric lithium due to diagnostic uncertainty and off-label prescribing norms [10].

Table 3: Impact of Diagnostic Systems on Lithium Utilization

Diagnostic SystemKey ChangeEffect on Lithium Use
DSM-III (1980)Bipolar I/II subdivisionConcentration on severe mania (Bipolar I)
ICD-10 (1992)Suicidal behavior as distinct entityEmphasis on lithium’s mortality benefits
DSM-5 (2013)Disruptive mood dysregulation disorderReduced bipolar diagnoses in youth; limited lithium uptake

Epidemiological data reveal divergent international trends:

  • Prescription Declines: US lithium use fell from 27.6% (2000) to 17.1% (2018) of bipolar patients, coinciding with antipsychotic approvals [3] [10].
  • European Resilience: 70% of Spanish psychiatrists prescribe lithium to >50% of bipolar patients, prioritizing efficacy over monitoring challenges [10].

These patterns underscore how diagnostic frameworks—not just scientific evidence—govern therapeutic landscapes.

Properties

CAS Number

25890-20-4

Product Name

Lithiumcarboate

IUPAC Name

lithium-6(1+);carbonate

Molecular Formula

CH2LiO3

Molecular Weight

68.040 g/mol

InChI

InChI=1S/CH2O3.Li/c2-1(3)4;/h(H2,2,3,4);/i;1-1

InChI Key

PNEFIWYZWIQKEK-HCMAANCNSA-N

SMILES

[Li+].[Li+].C(=O)([O-])[O-]

Canonical SMILES

[Li].C(=O)(O)O

Isomeric SMILES

[6Li].C(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.